Butyronitrile

Description

Properties

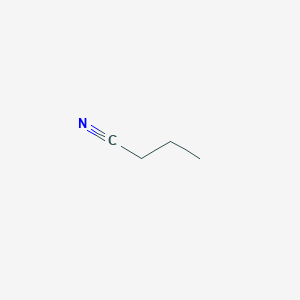

IUPAC Name |

butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNRLNFWIYMESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N, Array | |

| Record name | BUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYRONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026823 | |

| Record name | Butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyronitrile appears as a clear colorless liquid. Flash point 76 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals., Liquid, Colorless liquid with a sharp, suffocating odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, suffocating odor. [Note: Forms cyanide in the body.] | |

| Record name | BUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYRONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

244 °F at 760 mmHg (USCG, 1999), 117.5 °C @ 760 mm Hg, 116-118 °C, 244 °F | |

| Record name | BUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYRONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

62 °F (USCG, 1999), 17 °C, 76 (24 °C) °F (OPEN CUP), 62 °F | |

| Record name | BUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYRONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

3 % at 77 °F (NIOSH, 2023), Miscible with alc, ether, dimethylformamide, Sol in benzene, In water, 33,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 3, (77 °F): 3% | |

| Record name | BUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYRONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.7936 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8091 @ 0 °C/4 °C, Density of saturated air: 1.07 @ 38.4 °C (air= 1), Relative density (water = 1): 0.8, 0.81 | |

| Record name | BUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYRONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.4 (Air= 1), Relative vapor density (air = 1): 2.4 | |

| Record name | BUTANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYRONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.68 mmHg (USCG, 1999), 19.5 [mmHg], Vapor pressure: 10 mm Hg @ 15 °C; 40 mm Hg @ 38 °C, 19.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg | |

| Record name | BUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyronitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYRONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Water 0.09%; alkalinity 0.22 meq/g | |

| Record name | BUTANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

109-74-0 | |

| Record name | BUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3V36V0W0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYRONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ET8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-171 °F (USCG, 1999), -112 °C, -170 °F | |

| Record name | BUTYRONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYRONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Butyronitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

butyronitrile chemical properties and structure elucidation

An In-depth Technical Guide to Butyronitrile: Chemical Properties and Structure Elucidation

Introduction

This compound (C₄H₇N), also known as butanenitrile or propyl cyanide, is a colorless liquid organic compound.[1] It is characterized by a sharp, suffocating odor.[2] This nitrile is miscible with most polar organic solvents and slightly soluble in water.[1][3] Industrially, it serves as a precursor in the synthesis of other chemicals, notably the poultry drug amprolium.[1][2] This guide provides a detailed overview of its chemical properties, safety protocols, and the analytical techniques used for its structure elucidation, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound is a clear, colorless liquid that is less dense than water.[2] Its vapors are heavier than air, and it is considered highly flammable.[2][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇N | [2][3] |

| Molecular Weight | 69.11 g/mol | [2][4][5] |

| IUPAC Name | Butanenitrile | [2] |

| CAS Registry Number | 109-74-0 | [3][5] |

| Boiling Point | 115-117 °C (244 °F) at 760 mmHg | [3][4] |

| Melting Point | -112 °C (-171 °F) | [3][4] |

| Density | 0.794 g/mL at 25 °C | [3] |

| Water Solubility | 33,000 mg/L at 25 °C (3% at 77°F) | [2][4] |

| Flash Point | 17 °C (62 °F) | [4][6] |

| Refractive Index (n20/D) | 1.384 | [3] |

| Vapor Pressure | 20.68 mmHg | [4] |

| Autoignition Temperature | 501 °C (910 °F) | [4][7] |

| Explosive Limit | 1.6% (v/v) | [3] |

Safety and Handling

This compound is a hazardous substance that requires careful handling to prevent exposure. It is highly flammable and can be fatal if swallowed, inhaled, or in contact with skin. Combustion of this compound produces toxic oxides of nitrogen.[2]

Precautions for Safe Handling:

-

Work in a well-ventilated area or under a chemical fume hood.[6][7]

-

Keep away from open flames, sparks, and other sources of ignition.[6][8]

-

Use explosion-proof electrical equipment and non-sparking tools.[6][8]

-

Ground and bond containers during material transfer to prevent static discharge.[7][8]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8]

-

Avoid contact with skin and eyes.[6]

Conditions for Safe Storage:

-

Store in a cool, dry, well-ventilated, and fireproof area.[6][7]

-

Keep containers tightly closed.[7]

-

Store separately from strong oxidants, strong reducing agents, strong acids, and strong bases.[3][6]

Synthesis of this compound

The primary industrial method for producing this compound is the ammoxidation of n-butanol.[1]

Reaction: C₃H₇CH₂OH + NH₃ + O₂ → C₃H₇CN + 3 H₂O[1]

Laboratory-scale synthesis can also be achieved through the ammonolysis of butanol or the dehydrogenation of butylamine over a molybdenum nitride (Mo₂N) catalyst.[9] At 573 K, these reactions can produce this compound with nearly 100% yield.[9]

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow involves analyzing the output from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow for the synthesis and structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption band is the characteristic nitrile (C≡N) stretch.

Expected IR Data:

-

C≡N stretch: A sharp, intense peak around 2245 cm⁻¹.

-

sp³ C-H stretch: Strong peaks in the range of 2800-3000 cm⁻¹.

-

Instrument: A standard Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The sample is placed in the spectrometer's sample holder. A background spectrum of the empty plates is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption frequencies corresponding to the functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of this compound.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons.

Expected ¹H NMR Data (in CDCl₃):

-

~2.34 ppm (triplet, 2H): Protons on the carbon adjacent to the nitrile group (-CH₂-CN). The triplet is due to coupling with the adjacent methylene protons.[10]

-

~1.70 ppm (sextet, 2H): Protons on the central methylene group (-CH₂-). The sextet arises from coupling with the two adjacent proton groups (2 on one side, 3 on the other, n+1 rule applies sequentially).[10]

-

~1.08 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃). The triplet is due to coupling with the adjacent methylene protons.[10]

Caption: ¹H NMR spin-spin coupling relationships in this compound.

The ¹³C NMR spectrum will show four distinct signals, one for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (in CDCl₃):

-

~119 ppm: Nitrile carbon (-C≡N).

-

~19 ppm: Methylene carbon adjacent to the nitrile (-CH₂-CN).

-

~18 ppm: Central methylene carbon (-CH₂-).

-

~13 ppm: Terminal methyl carbon (-CH₃).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: The NMR tube is placed in the spectrometer probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire both the ¹H and ¹³C spectra.

-

Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicities (for ¹H) of the signals are analyzed to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A peak at m/z = 69, corresponding to the molecular weight of this compound.[11]

-

Major Fragment Ions: The most abundant fragment is often observed at m/z = 41, resulting from the loss of an ethyl radical (•CH₂CH₃). Other significant fragments may appear at m/z = 29 (ethyl cation) and m/z = 27.[10]

Caption: Primary fragmentation pathways of this compound in EI-MS.

-

Instrument: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) system or with a direct injection port.

-

Sample Introduction: A small amount of the liquid sample is injected into the instrument. If using GC-MS, the sample is first vaporized and separated on the GC column before entering the mass spectrometer.

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z, which is analyzed to determine the molecular weight and identify characteristic fragments.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 109-74-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Butanenitrile (CAS 109-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nj.gov [nj.gov]

- 9. Synthesis of this compound via ammonolysis of butylalcohol and dehydrogenation of butylamine over Mo[sub 2]N (Journal Article) | OSTI.GOV [osti.gov]

- 10. This compound(109-74-0) 1H NMR [m.chemicalbook.com]

- 11. Butanenitrile [webbook.nist.gov]

n-Butyronitrile: A Technical Guide to its Physical Properties for Solvent Selection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of n-butyronitrile, a versatile solvent utilized in various scientific and industrial applications, including pharmaceutical development. Understanding these properties is critical for informed solvent selection, process optimization, and ensuring safe laboratory and manufacturing practices.

Core Physical and Chemical Properties

n-Butyronitrile, also known as butanenitrile or propyl cyanide, is a colorless liquid with a characteristic sharp odor.[1] Its chemical formula is C₄H₇N, and it possesses a nitrile functional group which imparts polarity to the molecule.[2] This polarity influences its solubility in water and other polar solvents.[2] The following tables summarize the key physical properties of n-butyronitrile, providing a range of reported values to account for variations in experimental conditions and sources.

Table 1: General and Thermal Properties of n-Butyronitrile

| Property | Value | Source(s) |

| Molecular Weight | 69.11 g/mol | [3][4][5] |

| Boiling Point | 115-118 °C | [1][3][6][7] |

| Melting Point | -112 °C | [1][3][6] |

| Flash Point | 16-24.4 °C | [3][5] |

| Autoignition Temperature | 488-501 °C | [5][7] |

Table 2: Physical and Optical Properties of n-Butyronitrile

| Property | Value | Source(s) |

| Density | 0.791-0.795 g/mL at 20-25 °C | [1][3][6] |

| Viscosity | 0.57 mPa·s at 20 °C | [8] |

| Refractive Index | 1.383-1.385 at 20 °C | [3][4] |

| Surface Tension | 28.1 mN/m at 20 °C | [9] |

| Vapor Pressure | 23 mmHg at 25 °C | [1][6] |

| Vapor Density | 2.4 (air = 1) | [1][6] |

Table 3: Solubility and Electrical Properties of n-Butyronitrile

| Property | Value | Source(s) |

| Solubility in Water | 3 g/100mL at 25 °C (Slightly soluble) | [7] |

| Solubility in Organic Solvents | Miscible with benzene, alcohol, ether, and dimethylformamide | [1][6][10] |

| Dielectric Constant | 20.7 at 21 °C | |

| Dipole Moment | 3.5 - 4.07 D | [2] |

| logP (Octanol/Water Partition Coefficient) | 0.401 at 30 °C |

Table 4: Safety Information for n-Butyronitrile

| Property | Value | Source(s) |

| NFPA 704 Diamond | Health: 3, Flammability: 3, Instability: 0 | [11] |

| Lower Explosive Limit | 1.65% | [11] |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of solvents like n-butyronitrile is crucial for their effective application. Standardized experimental protocols ensure consistency and comparability of data. Below are summaries of widely accepted methodologies for determining key physical properties.

Boiling Point: The boiling point of organic liquids can be determined using methods outlined by organizations such as ASTM. A common principle involves heating the liquid in a flask equipped with a condenser and a calibrated thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this is observed as the temperature at which the liquid and its vapor are in equilibrium under a continuous and steady reflux.

Density: The density of liquids is accurately measured using a digital density meter, following a standard test method such as ASTM D4052 .[8][12][13] This method involves introducing a small volume of the liquid sample into an oscillating U-tube.[10][12][13] The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[10][13] This frequency change is then used, in conjunction with calibration data, to determine the density of the liquid at a specific temperature.[10][13]

Viscosity: The kinematic viscosity of transparent and opaque liquids can be determined using a calibrated glass capillary viscometer, as described in ASTM D445 .[3][6][11][14][15] The method involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer at a precisely controlled temperature.[6][14] The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.[6][14]

Refractive Index: The refractive index of hydrocarbon liquids and other transparent liquids is measured using a refractometer according to ASTM D1218 .[2][5][9][16][17] This test method provides an accurate measurement of the refractive index to four decimal places.[2][9][16][17] The procedure can be performed using either a manual optical-mechanical instrument or an automatic digital instrument at a controlled temperature, typically 20°C or 25°C.[2][9][16][17]

Flash Point: The flash point of volatile liquids is a critical safety parameter and is determined using a closed-cup tester. The Pensky-Martens closed-cup method (ASTM D93) is a widely used standard.[7][18][19][20][21] In this method, a sample of the liquid is heated in a closed cup at a specified rate while being stirred.[18][19][20] An ignition source is periodically directed into the vapor space of the cup.[18][19][20] The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[18][19][20]

Water Solubility: The water solubility of a substance can be determined using the flask method as described in OECD Guideline 105 .[22][23][24][25][26] This method is suitable for substances with solubilities above 10⁻² g/L.[23] A predetermined amount of the substance is agitated in a flask with a known volume of water at a constant temperature (e.g., 20 °C) until saturation is reached.[23] The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Solvent Selection Workflow

The selection of an appropriate solvent is a multi-faceted process that requires careful consideration of various physical properties in the context of the specific application. The following diagram illustrates a logical workflow for solvent selection, using n-butyronitrile as an example.

Caption: Logical workflow for solvent selection considering key physical properties.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. nazhco.com [nazhco.com]

- 5. store.astm.org [store.astm.org]

- 6. ppapco.ir [ppapco.ir]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4052 - eralytics [eralytics.com]

- 9. store.astm.org [store.astm.org]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 11. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 12. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 13. scribd.com [scribd.com]

- 14. ASTM D445 - eralytics [eralytics.com]

- 15. store.astm.org [store.astm.org]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 19. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 20. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 21. petrolube.com [petrolube.com]

- 22. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 26. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

In-Depth Technical Guide: Synthesis of Butyronitrile from n-Butanol and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyronitrile from n-butanol and ammonia, focusing on the core catalytic methodologies. The information presented is curated for professionals in research and development, offering detailed experimental insights and quantitative data to support laboratory and potential scale-up activities.

Core Synthesis Pathway: Catalytic Ammoxidation

The primary and most efficient route for the synthesis of this compound from n-butanol and ammonia is through a gas-phase catalytic reaction. This process, often referred to as ammonolysis or ammoxidation, involves the conversion of the primary alcohol to the corresponding nitrile in the presence of a suitable catalyst and ammonia.

The reaction mechanism is understood to proceed through a series of steps:

-

Dehydrogenation of n-Butanol: The initial step involves the catalytic dehydrogenation of n-butanol to form butyraldehyde.

-

Imine Formation: The resulting butyraldehyde then reacts with ammonia in situ to form butylimine.

-

Dehydrogenation of Imine: Finally, the butylimine intermediate undergoes further dehydrogenation to yield the desired product, this compound.[1]

An alternative, though less detailed in the reviewed literature for this specific conversion, is the direct ammoxidation pathway where oxygen is introduced as a co-reactant.[2]

Experimental Protocols

While a variety of catalysts and conditions have been explored for the amination of alcohols, this guide will focus on a highly effective method utilizing a Molybdenum Nitride (Mo₂N) catalyst, which has been reported to achieve nearly quantitative yields.

Catalyst Preparation: Molybdenum Nitride (Mo₂N)

A detailed, step-by-step protocol for the preparation of a Mo₂N catalyst suitable for this synthesis is crucial for reproducibility. While the seminal work by Abe and Bell describes its use, specific preparation parameters from other sources on Mo₂N synthesis for similar applications can be adapted.

Materials:

-

Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

High-purity ammonia (NH₃) gas

-

High-purity nitrogen (N₂) gas

-

Quartz tube furnace

Procedure:

-

Precursor Calcination: Place a known quantity of ammonium heptamolybdate in a quartz boat within a tube furnace.

-

Purging: Purge the furnace with high-purity nitrogen gas to remove any residual air and moisture.

-

Temperature-Programmed Reduction/Nitridation:

-

Heat the precursor under a flow of anhydrous ammonia. A typical temperature program involves ramping the temperature to 700-800 °C at a rate of 5-10 °C/min.

-

Hold at the final temperature for a period of 2-4 hours to ensure complete conversion to molybdenum nitride.

-

-

Passivation: After nitridation, the catalyst is highly pyrophoric. It must be cooled down under a nitrogen atmosphere. A passivation step, involving exposure to a mixture of 1% O₂ in N₂ at room temperature, is often necessary to form a thin protective oxide layer, allowing for safe handling.

Synthesis of this compound

The following protocol is based on the high-yield synthesis reported over a Mo₂N catalyst.[1]

Apparatus:

-

Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube)

-

Tube furnace with temperature controller

-

Mass flow controllers for precise gas delivery (n-butanol vapor, ammonia, carrier gas)

-

A saturator or evaporator to introduce n-butanol into the gas stream

-

Condensation trap/system for product collection (e.g., cold trap with liquid nitrogen or a dry ice/acetone bath)

-

Gas chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for product analysis

Reactants:

-

n-Butanol (high purity)

-

Anhydrous ammonia (NH₃)

-

Inert carrier gas (e.g., Helium or Nitrogen)

Procedure:

-

Catalyst Loading: A packed bed of the prepared Mo₂N catalyst is loaded into the reactor tube, secured with quartz wool plugs.

-

Catalyst Activation: The catalyst is typically pre-treated in situ by heating under a flow of inert gas to the reaction temperature to remove any adsorbed species.

-

Reaction Execution:

-

The reactor is heated to the desired reaction temperature, reported to be highly effective at 573 K (300 °C) .[1]

-

A controlled flow of the inert carrier gas is passed through the n-butanol saturator, which is maintained at a constant temperature to ensure a consistent vapor pressure and, therefore, a steady feed concentration of the alcohol.

-

A controlled flow of anhydrous ammonia is introduced and mixed with the n-butanol/carrier gas stream before entering the reactor.

-

The gaseous mixture is passed through the heated catalyst bed.

-

-

Product Collection and Analysis:

Quantitative Data

The following tables summarize the key quantitative data reported for the synthesis of this compound from n-butanol and ammonia.

Table 1: Catalyst Performance in this compound Synthesis

| Catalyst | Temperature (K) | n-Butanol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| Mo₂N | 573 | ~100 | ~100 | ~100 | [1] |

Table 2: Key Reaction Parameters

| Parameter | Value | Reference |

| Optimal Reaction Temperature | 573 K (300 °C) | [1] |

| Catalyst | Molybdenum Nitride (Mo₂N) | [1] |

| Reactants | n-Butanol, Ammonia | [1] |

| Phase | Gas Phase |

Visualizations

Reaction Pathway

Caption: Catalytic conversion of n-butanol to this compound.

Experimental Workflow

Caption: Workflow for this compound synthesis.

Conclusion

The catalytic synthesis of this compound from n-butanol and ammonia over a molybdenum nitride catalyst presents a highly efficient and selective pathway. The process, operating at 573 K, can achieve near-quantitative yields, making it an attractive method for industrial and research applications. This guide provides the foundational knowledge, including a plausible reaction mechanism, detailed experimental considerations, and key quantitative data, to enable researchers to explore and optimize this important transformation. Further research could focus on catalyst stability, long-term performance, and the adaptation of this methodology to other primary alcohols.

References

- 1. Synthesis of this compound via ammonolysis of butylalcohol and dehydrogenation of butylamine over Mo[sub 2]N (Journal Article) | OSTI.GOV [osti.gov]

- 2. Efficient iron single-atom catalysts for selective ammoxidation of alcohols to nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Qualitative and quantitative determination of butanol in latex paint by fast gas chromatography proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iitf.lbtu.lv [iitf.lbtu.lv]

Butyronitrile: A Comprehensive Technical Guide to Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification of butyronitrile, a versatile chemical intermediate. The following sections detail its chemical identifiers, physical and chemical properties, and established analytical methodologies for its detection and quantification.

Chemical Identification

This compound is a colorless liquid with a sharp, suffocating odor.[1][2][3] It is a nitrile with the chemical formula C₃H₇CN.[1] The primary and universally recognized identifier for this compound is its CAS (Chemical Abstracts Service) number.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 109-74-0 [1][4][5][6] |

| IUPAC Name | Butanenitrile[1][7][8] |

| Molecular Formula | C₄H₇N[1][5][6][7] |

| InChI Key | KVNRLNFWIYMESJ-UHFFFAOYSA-N[1][6][7] |

| SMILES | CCCC#N[1][6][7][9] |

This compound is also known by a variety of synonyms, which are frequently encountered in literature and commercial listings.

Table 2: Common Synonyms for this compound

| Synonym |

| 1-Cyanopropane[1][5][10] |

| Butanoic acid nitrile[5] |

| Butyric acid nitrile[5][8][10] |

| n-Butanenitrile[5][8][10] |

| n-Butronitrile[1][5][10] |

| Propyl cyanide[1][4][5][6][10] |

| n-Propyl cyanide[5][10] |

Physicochemical Properties

A summary of key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and analysis.

Table 3: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 69.11 g/mol [6] |

| Boiling Point | 115-117 °C[6] |

| Melting Point | -112 °C[6] |

| Density | 0.794 g/mL at 25 °C[6] |

| Flash Point | 18 °C (64 °F)[1] |

| Autoignition Temperature | 488 °C (910 °F)[1] |

| Solubility in Water | 33,000 mg/L at 25 °C[3] |

| Vapor Pressure | 23 mmHg at 25 °C[6] |

| Refractive Index | n20/D 1.384[6] |

Analytical Methodologies for Identification

The definitive identification and quantification of this compound in various matrices are predominantly achieved through chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used method for the analysis of volatile compounds like this compound. A common application is the determination of this compound in workplace air.

Experimental Protocol: Determination of this compound in Air by Gas Chromatography

This protocol is based on a method for the determination of this compound and isothis compound in workplace air.[11]

1. Sample Collection:

-

Air samples are collected using a silica gel tube.[11]

2. Sample Preparation (Desorption):

-

The collected this compound is eluted from the silica gel using methanol as the desorption solvent.[11]

3. GC Analysis:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.[11]

-

Separation: The separation is achieved using a capillary column.[11]

-

Detection: The flame ionization detector provides high sensitivity for organic compounds like this compound.

Table 4: Performance Characteristics of the GC Method for this compound Analysis

| Parameter | Value |

| Limit of Detection | 0.33 µg/mL[11] |

| Linear Range | 1.60 - 1600.00 µg/mL[11] |

| Correlation Coefficient (r) | 0.99998[11] |

| Minimum Detection Concentration | 0.22 mg/m³ (for a 1.50 L air sample)[11] |

| Within-run Precision | 2.43% - 4.12%[11] |

| Between-run Precision | 1.72% - 3.70%[11] |

| Desorption Efficiency | 93.26% - 98.41%[11] |

The following diagram illustrates the general workflow for the GC analysis of this compound.

Caption: Workflow for the Gas Chromatographic Analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques provide valuable information for the structural elucidation and confirmation of this compound's identity.

-

Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS), mass spectrometry provides fragmentation patterns that serve as a chemical fingerprint for this compound. The NIST WebBook provides a reference mass spectrum for butanenitrile.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule. ChemicalBook provides reference spectra for this compound.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic nitrile functional group (C≡N) stretching vibration.

Safety and Handling

This compound is a flammable liquid and is toxic.[1][13] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area or under a chemical fume hood.[14] Sources of ignition, such as open flames and sparks, should be strictly avoided in areas where this compound is used or stored.[13][15] In case of fire, dry chemical, CO₂, water spray, or alcohol-resistant foam extinguishers are recommended.[13]

This guide provides a foundational understanding of the key identifiers and analytical methods for this compound. For further detailed information, consulting the cited resources is recommended.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butyronitrile [cdc.gov]

- 3. This compound | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 109-74-0 Cas No. | Butanenitrile | Apollo [store.apolloscientific.co.uk]

- 5. CAS 109-74-0: n-Butyronitrile | CymitQuimica [cymitquimica.com]

- 6. This compound = 99 109-74-0 [sigmaaldrich.com]

- 7. n-Butyronitrile, 99% 100 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Butanenitrile [webbook.nist.gov]

- 9. scent.vn [scent.vn]

- 10. n-Butyronitrile - Hazardous Agents | Haz-Map [haz-map.com]

- 11. [The method of determination for this compound and isothis compound in the air of workplace by dissolved desorption-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound(109-74-0) 13C NMR spectrum [chemicalbook.com]

- 13. nj.gov [nj.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to Nitrile Group Detection in Butyronitrile using Infrared Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for identifying the nitrile functional group in butyronitrile through Fourier Transform Infrared (FTIR) spectroscopy. It is designed to serve as a practical resource, offering detailed experimental protocols and data interpretation guidelines for professionals in scientific research and pharmaceutical development.

Introduction: The Significance of the Nitrile Group

The nitrile group (–C≡N) is a crucial functional group in organic chemistry, serving as a key intermediate in the synthesis of various compounds, including amines, carboxylic acids, and amides. In the pharmaceutical industry, the nitrile moiety is present in numerous drug molecules and is often pivotal to their therapeutic activity. This compound (CH₃CH₂CH₂CN), a simple aliphatic nitrile, serves as an excellent model compound for studying the characteristic properties of this functional group.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that measures the interaction of infrared radiation with matter. It is particularly well-suited for identifying functional groups because each group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes. The carbon-nitrogen triple bond (C≡N) of the nitrile group has a distinct and intense absorption peak in a region of the IR spectrum that is often free from other interfering absorptions, making IR spectroscopy a highly reliable method for its detection[1][2][3].

Principle: The C≡N Stretching Vibration

The detection of the nitrile group via IR spectroscopy is based on the absorption of energy corresponding to the C≡N stretching vibration. The strong triple bond and the polarity between the carbon and nitrogen atoms result in a sharp, intense absorption band[1][4]. The position of this band is sensitive to the molecular structure and the chemical environment.

-

Aliphatic Nitriles : Saturated aliphatic nitriles, such as this compound, typically exhibit a C≡N stretching frequency in the range of 2260–2240 cm⁻¹ [1][5].

-

Aromatic Nitriles : When the nitrile group is conjugated with an aromatic ring or another double bond, the absorption frequency is lowered to the 2240–2220 cm⁻¹ range due to electronic interactions that slightly weaken the C≡N bond[1][6].

-

Solvent Effects : The polarity of the surrounding solvent can influence the nitrile absorption frequency, a phenomenon known as solvatochromism[7][8]. Hydrogen-bonding solvents, in particular, can cause significant blue shifts (shifts to higher wavenumbers)[7].

Experimental Protocol: ATR-FTIR Spectroscopy of this compound

Attenuated Total Reflectance (ATR) is one of the most common sampling techniques for liquid analysis due to its simplicity and minimal sample preparation requirements[9][10]. The following protocol outlines the steps for acquiring an FTIR spectrum of liquid this compound.

3.1. Instrumentation

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory : A single-bounce ATR accessory, commonly equipped with a diamond or zinc selenide (ZnSe) crystal[11]. Diamond crystals are highly robust and suitable for most samples[10].

-

Software : Appropriate software for instrument control, data acquisition, and processing.

3.2. Sample Preparation and Handling this compound is a colorless liquid that should be handled in a well-ventilated fume hood, observing standard laboratory safety procedures[12].

-

Crystal Cleaning : Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely[9][13].

-

Sample Application : Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample[13][14]. For volatile samples, it may be necessary to cover the sample area to minimize evaporation during the measurement.

3.3. Data Acquisition

-

Background Spectrum : First, acquire a background spectrum of the clean, empty ATR crystal. This measurement accounts for the absorbance from ambient atmospheric components (e.g., CO₂, water vapor) and the instrument itself, and it will be automatically subtracted from the sample spectrum[10][13].

-

Instrument Parameters : Set the appropriate parameters for the measurement. Typical settings for routine analysis are:

-

Sample Spectrum : Acquire the IR spectrum of the this compound sample.

-

Post-Measurement Cleaning : After the measurement is complete, thoroughly clean the ATR crystal using a solvent-soaked cloth to remove all traces of the sample, preparing it for the next analysis[9].

Data Presentation and Interpretation

The primary goal of the analysis is to identify the characteristic absorption band of the nitrile group.

Table 1: Characteristic Infrared Absorption Frequencies for Nitrile (C≡N) Groups

| Class of Nitrile | Frequency Range (cm⁻¹) | Intensity | Peak Shape | Notes |

| Saturated Aliphatic (e.g., this compound) | 2260 - 2240 | Medium to Strong | Sharp | The expected region for this compound[1][5]. |

| Aromatic / Conjugated | 2240 - 2220 | Medium to Strong | Sharp | Frequency is lowered due to conjugation with a π-system[1][6]. |

| Isonitriles (R-N≡C) | 2200 - 2080 | Strong | Broad | Structurally different from nitriles, absorb at lower frequencies[15]. |

Interpretation of the this compound Spectrum:

-

Nitrile (C≡N) Stretch : The most diagnostic peak will be a sharp, strong absorption band appearing near 2250 cm⁻¹ , confirming the presence of the aliphatic nitrile group[2][6].

-

C-H Stretches : Look for absorption bands in the 3000–2850 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl (CH₃) and methylene (CH₂) groups of the propyl chain[1].

-

C-H Bending : The fingerprint region (below 1500 cm⁻¹) will contain C-H bending (scissoring and rocking) vibrations, typically around 1465 cm⁻¹[5].

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the factors influencing nitrile group detection.

Caption: Workflow for nitrile detection via ATR-FTIR spectroscopy.

Caption: Factors influencing the C≡N infrared absorption frequency.

Conclusion

Infrared spectroscopy is an indispensable tool for the rapid and definitive identification of the nitrile functional group. For this compound, a characteristic sharp and intense absorption peak around 2250 cm⁻¹ provides a clear spectral signature. By following a standardized experimental protocol, such as the ATR-FTIR method detailed in this guide, researchers, scientists, and drug development professionals can reliably detect and characterize nitrile-containing compounds, facilitating progress in synthesis, quality control, and pharmaceutical research.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Chemistry: Nitrile infrared spectra [openchemistryhelp.blogspot.com]

- 7. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of butyronitrile in polar and nonpolar solvents

A Technical Guide to the Solubility Profile of Butyronitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in both polar and nonpolar solvents. This compound (C₃H₇CN), also known as butanenitrile or propyl cyanide, is a colorless liquid utilized as a solvent and an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.[1][2][3] Its polarity, stemming from the nitrile functional group, plays a significant role in its solubility profile.[3]

Solubility Data

This compound exhibits a distinct solubility pattern. It is generally miscible with most polar organic solvents but shows limited solubility in water.[1] Its solubility in nonpolar solvents is also well-established, with sources indicating miscibility with solvents like benzene.[4][5][6]

The quantitative solubility data for this compound is summarized in the table below. It is noteworthy that for many organic solvents, this compound is considered fully miscible, and thus quantitative values are often not reported in literature.

| Solvent | Solvent Type | Solubility | Temperature |

| Water | Polar Protic | 3.3 g/100 mL (33,000 mg/L)[6] | 25 °C[6] |

| Water | Polar Protic | 3 g/100 mL[6][7] | 25 °C (77 °F)[6][7] |

| Ethanol (Alcohol) | Polar Protic | Miscible[1][2][4][5][6][8][9] | Not Specified |

| Diethyl Ether | Polar Aprotic | Miscible[1][2][4][5][6][8][9] | Not Specified |

| Dimethylformamide (DMF) | Polar Aprotic | Miscible[1][2][4][5][6][8][9] | Not Specified |

| Benzene | Nonpolar | Soluble / Miscible[1][2][4][5] | Not Specified |

Experimental Protocol for Solubility Determination

The determination of a compound's solubility is a critical step in chemical and pharmaceutical development. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solute in a solvent.[10]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (≥99% purity)

-

Selected solvent (analytical grade)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas Chromatograph (GC) with a suitable detector (e.g., FID) or other appropriate analytical instrument.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-